molecular formula C28H24FN3O2S B7733606 (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide

(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide

Cat. No.: B7733606
M. Wt: 485.6 g/mol
InChI Key: INLNTABMIMQIFQ-COOPMVRXSA-N
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Description

The compound (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide is a complex organic molecule characterized by its unique structural features. It contains a thiazolidine ring, a cyano group, and several aromatic rings, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the reaction of a thioamide with an α-halo ketone to form the thiazolidine ring. Subsequent steps include the introduction of the cyano group and the aromatic substituents through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups and aromatic rings.

Medicine

Medically, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and aromatic rings allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The thiazolidine ring may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Benzene, toluene, ethylbenzene, xylene: Aromatic hydrocarbons with various substituents.

Uniqueness

What sets (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide apart from these similar compounds is its combination of a thiazolidine ring, a cyano group, and multiple aromatic rings. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O2S/c1-19-6-5-9-21(16-19)17-25-27(34)32(23-12-10-22(29)11-13-23)28(35-25)24(18-30)26(33)31-15-14-20-7-3-2-4-8-20/h2-13,16,25H,14-15,17H2,1H3,(H,31,33)/b28-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLNTABMIMQIFQ-COOPMVRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2C(=O)N(C(=C(C#N)C(=O)NCCC3=CC=CC=C3)S2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NCCC3=CC=CC=C3)/S2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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